molecular formula C9H15NO3 B1314440 Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester CAS No. 90942-89-5

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Cat. No. B1314440
CAS RN: 90942-89-5
M. Wt: 185.22 g/mol
InChI Key: DRENYNCPFOMTKK-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

To a solution of hydroxyamine hydrochloride (15.3 g) and sodium acetate (24.1 g) in water (58.8 mL) was added dropwise ethyl 4-oxocyclohexanecarboxylate (25.0 g) over 20 min. The reaction mixture was stirred at room temperature overnight, and extracted with tert-butyl methyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (27.2 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][NH2:3].C([O-])(=O)C.[Na+].O=[C:10]1[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1>O>[OH:2][N:3]=[C:10]1[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
24.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
58.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ON=C1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.